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molecular formula C11H7FN2O3 B8278208 1-(3-fluoro-4-nitro-phenyl)-1H-pyridin-2-one

1-(3-fluoro-4-nitro-phenyl)-1H-pyridin-2-one

Cat. No. B8278208
M. Wt: 234.18 g/mol
InChI Key: ZDPXSLBMMBTMTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07615549B2

Procedure details

1.8 g (7.7 mmol) 1-(3-fluoro-4-nitro-phenyl)-1H-pyridin-2-one are dissolved in 360 ml of ethanol, combined with 8.7 g (38.4 mmol) tin(II)chloride-hydrate and refluxed for 45 min. The mixture is cooled and concentrated to dryness. The residue is combined with equal amounts of 1N sodium hydroxide solution and ethyl acetate. The precipitate is filtered off, water is added to the filtrate, the organic phase is separated off and the aqueous phase is extracted twice with ethyl acetate. The combined organic phases are dried over sodium sulphate and evaporated to dryness.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]2=[O:17])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O.O.[Sn](Cl)Cl>C(O)C>[NH2:8][C:7]1[CH:6]=[CH:5][C:4]([N:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]2=[O:17])=[CH:3][C:2]=1[F:1] |f:1.2|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])N1C(C=CC=C1)=O
Name
Quantity
360 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
8.7 g
Type
reactant
Smiles
O.[Sn](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
ADDITION
Type
ADDITION
Details
water is added to the filtrate
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(C=C1)N1C(C=CC=C1)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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